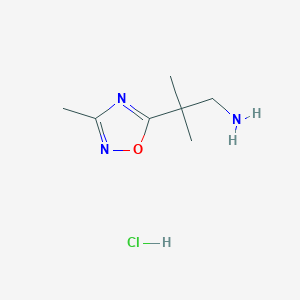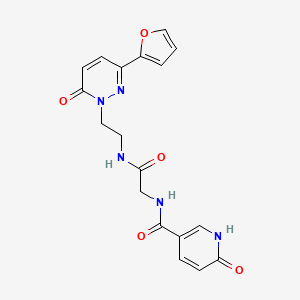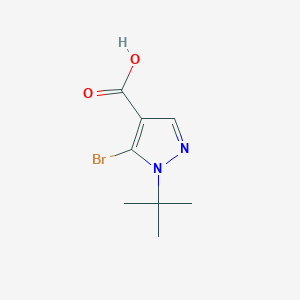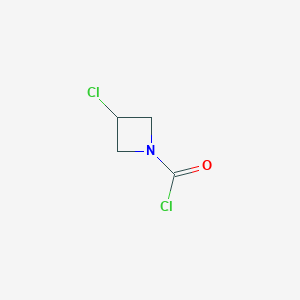
1-(4-oxooxolan-3-yl)-1H-1,2,3-triazole-4-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-oxooxolan-3-yl)-1H-1,2,3-triazole-4-carboxylicacid is a heterocyclic compound that features a triazole ring fused with an oxolanone moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-oxooxolan-3-yl)-1H-1,2,3-triazole-4-carboxylicacid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of oxalamidrazone with carboxylic acid chlorides in the presence of anhydrous pyridine . The reaction is carried out in anhydrous toluene, followed by cyclization at elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of continuous flow processes and high-throughput synthesis techniques can enhance the efficiency and yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-oxooxolan-3-yl)-1H-1,2,3-triazole-4-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced triazole derivatives.
Substitution: The triazole ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions.
Major Products: The major products formed from these reactions include substituted triazoles, reduced triazole derivatives, and oxidized oxolanone compounds .
Aplicaciones Científicas De Investigación
1-(4-oxooxolan-3-yl)-1H-1,2,3-triazole-4-carboxylicacid has a wide range of scientific research applications:
Mecanismo De Acción
1-(4-oxooxolan-3-yl)-1H-1,2,3-triazole-4-carboxylicacid can be compared with other similar compounds, such as:
1,2,4-Triazole: This compound is more potent in certain biological activities compared to 1,2,3-triazoles.
4-Hydroxy-1,2,3-triazole: This compound serves as a bioisostere of carboxylic acids and exhibits different binding affinities.
Uniqueness: this compound is unique due to its fused oxolanone and triazole structure, which imparts distinct chemical and biological properties .
Comparación Con Compuestos Similares
- 1,2,3-Triazole
- 1,2,4-Triazole
- 4-Hydroxy-1,2,3-triazole
This comprehensive overview highlights the significance of 1-(4-oxooxolan-3-yl)-1H-1,2,3-triazole-4-carboxylicacid in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound for further research and development.
Propiedades
IUPAC Name |
1-(4-oxooxolan-3-yl)triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O4/c11-6-3-14-2-5(6)10-1-4(7(12)13)8-9-10/h1,5H,2-3H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTCEWXVJUWXOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)CO1)N2C=C(N=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(IODOMETHYL)-1,7-DIOXASPIRO[4.5]DECANE](/img/structure/B2840002.png)


![1-(3-chlorobenzyl)-3-(4-ethylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2840007.png)
![5-((4-Isopropylphenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2840008.png)
![3-butyl-9-(2,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2840010.png)
![1-[(2,6-dichlorophenyl)methyl]-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one](/img/structure/B2840011.png)
![N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide](/img/structure/B2840012.png)
![8-{[1-(1H-indole-2-carbonyl)piperidin-4-yl]oxy}quinoline](/img/structure/B2840014.png)

![2-{5-[1-(3-methoxybenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine](/img/structure/B2840018.png)

![N-[3-[2-(dimethylaminomethylidene)hydrazinyl]-1-[(4-methylpyrimidin-2-yl)amino]-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B2840021.png)
